molecular formula C12H17NO3 B13211474 2-Cyclopentyl-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid

2-Cyclopentyl-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid

Cat. No.: B13211474
M. Wt: 223.27 g/mol
InChI Key: UHODNQGBUQNDFS-UHFFFAOYSA-N
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Description

2-Cyclopentyl-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid is an organic compound that belongs to the class of oxazole carboxylic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of cyclopentanone with isopropylamine to form an intermediate, which is then subjected to cyclization with a suitable reagent to form the oxazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or amines.

Scientific Research Applications

2-Cyclopentyl-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, allowing the compound to bind to enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopentyl-4-(ethanesulfonyl)butyl(propan-2-yl)amine: This compound shares the cyclopentyl and isopropyl groups but differs in the presence of an ethanesulfonyl group and an amine instead of the oxazole ring and carboxylic acid.

    Cyclopentylamine: A simpler compound with a cyclopentyl group and an amine, lacking the oxazole ring and carboxylic acid.

Uniqueness

2-Cyclopentyl-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid is unique due to its combination of a cyclopentyl group, an isopropyl group, and an oxazole ring with a carboxylic acid. This structure provides distinct chemical properties and potential for diverse applications in research and industry.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

2-cyclopentyl-4-propan-2-yl-1,3-oxazole-5-carboxylic acid

InChI

InChI=1S/C12H17NO3/c1-7(2)9-10(12(14)15)16-11(13-9)8-5-3-4-6-8/h7-8H,3-6H2,1-2H3,(H,14,15)

InChI Key

UHODNQGBUQNDFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(OC(=N1)C2CCCC2)C(=O)O

Origin of Product

United States

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